molecular formula C4H5N3 B070279 4-Aminopyrimidine CAS No. 176773-06-1

4-Aminopyrimidine

Cat. No. B070279
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is a white crystalline powder that has a molecular formula of C4H5N3. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Interactions with Potassium Channels

4-Aminopyrimidine (4-AP) influences ionic conductances in the squid giant axon membrane, primarily reducing potassium currents. This effect is variable based on factors like membrane potential, depolarization duration, and frequency of depolarizations. This makes 4-AP a useful tool for studying potassium conductance in excitable membranes, but its effectiveness is limited by specific voltage and frequency conditions (Yeh, Oxford, Wu, & Narahashi, 1976).

Biological Activity and Drug Design

4-Aminopyrimidine derivatives have been a focus in designing biologically active compounds, including antiviral and antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, certain cancers, and anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

Photodeactivation Processes

Research on the effect of water on the photo-deactivation process of 4-aminopyrimidine using microsolvation and continuum solvation models has shown that hydration has a destabilizing effect on certain states of 4-AP. This insight is crucial for understanding the photodynamics of 4-aminopyrimidine, especially in hydrated environments (Szymczak, Müller, & Lischka, 2010).

Antiviral and Anti-Plasmodial Activity

Studies have shown the potential of 4-aminopyrimidine derivatives as novel HIV inhibitors and anti-plasmodial agents. These compounds have been found effective against drug-sensitive and drug-resistant strains of Plasmodium falciparum, showing promise in the field of infectious diseases (Gadhachanda et al., 2007; Singh et al., 2012).

Effects on Adrenergic Transmission

4-Aminopyrimidine has been found to potentiate adrenergic transmission in rabbit vas deferens, suggesting its utility in studying neurotransmitter release and action potential processes (Johns, Golko, Lauzon, & Paton, 1976).

Applications in Microbiology

Studies on 4-aminopyrimidine have provided insights into its actions in bacterial systems, revealing its effects on growth inhibition and nucleic acid synthesis, and suggesting its potential role during nucleic acid synthesis (Zimmerman & Mandel, 1964).

Chemical Properties and Electrochemical Reduction

Research on the electrochemical reduction of 4-aminopyrimidine in aqueous media has contributed to understanding its redox behavior and the chemical behavior of its reduction products. This is significant for applications involving electrochemical processes (Czochralska & Elving, 1981).

Antibacterial and Kinase Inhibitor Research

4-Aminopyrimidine derivatives have been investigated for their antibacterial properties and as kinase inhibitors. This includes exploring their potential as multitarget antibacterial ligands and in the design of receptor inhibitors for advanced glycation end products (Ahmad et al., 2016; Han et al., 2012).

Synthesis and Anticancer Research

4-Aminopyrimidine derivatives have been synthesized and evaluated for their anticancer properties, showing potential as innovative anticancer agents with the ability to inhibit cell proliferation in various tumor types (Madia et al., 2021).

properties

IUPAC Name

pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrimidine

CAS RN

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Record name 4-Aminopyrimidine
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Record name 4-Aminopyrimidine
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Record name 4-AMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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